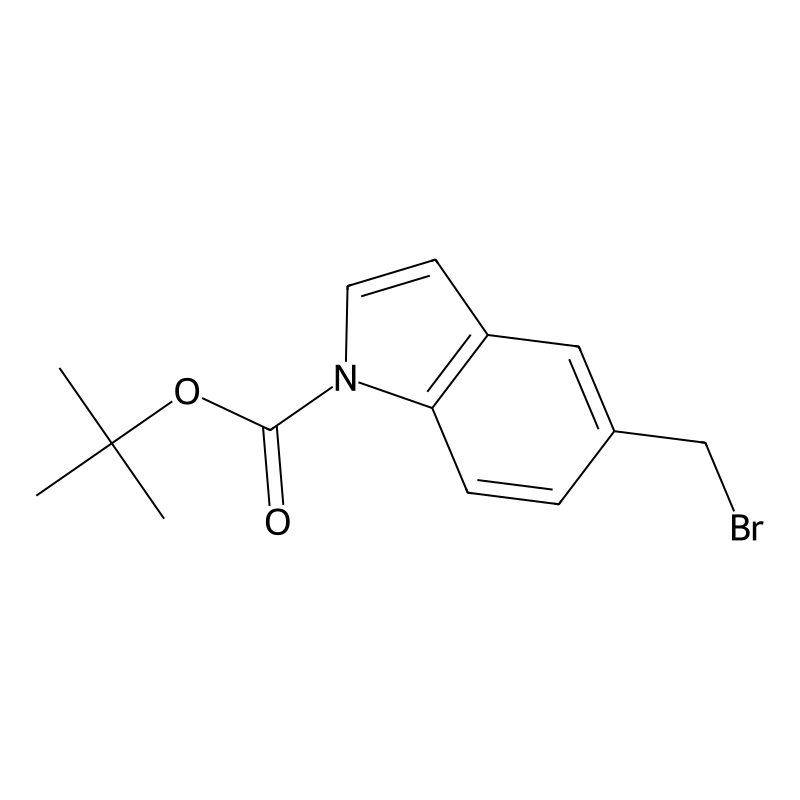

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Content Navigation

Unprotected 5-(bromomethyl)indole leads to N1-alkylation byproducts, poor regioselectivity, and complex purification. This Boc-protected building block solves the problem by deactivating the indole nitrogen, ensuring exclusive C5-electrophilic reactivity. • Exclusive C5-substitution; eliminates N1-isomer formation • High-yield synthesis of C5-(amino/ether)methyl indole libraries • Mild Boc removal for final deprotected targets. Ideal for kinase inhibitor SAR studies and multi-gram scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a bifunctional synthetic intermediate designed for precise and high-yield elaboration of the indole scaffold in medicinal chemistry and materials science. It provides a C5-position electrophilic bromomethyl group for nucleophilic substitution, while the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This N-Boc protection is critical, as it deactivates the otherwise nucleophilic indole nitrogen, preventing common side reactions and ensuring that derivatization occurs specifically at the C5-methyl position, a key vector for modifying kinase inhibitors and other pharmacologically active molecules [REFS-1, REFS-2].

Research Fit

Procuring an unprotected analog, such as 5-(bromomethyl)-1H-indole, introduces significant process risks and purification challenges. The unprotected indole nitrogen (N1) is nucleophilic and will compete with the desired external nucleophile, leading to a mixture of N1-alkylated byproducts, C5-alkylated product, and potential oligomerization . This lack of regioselectivity reduces the effective yield of the target compound and necessitates complex chromatographic separations, increasing solvent usage and labor costs. Using the corresponding 5-chloromethyl analog may require harsher reaction conditions (higher temperatures, stronger bases) due to the lower reactivity of the C-Cl bond compared to the C-Br bond, potentially limiting the scope of compatible nucleophiles and functional groups. The subject compound's design directly mitigates these issues, ensuring a predictable, high-purity outcome in C5-functionalization reactions.

Substitution Risk

Precursor Suitability for Kinase Inhibitor Synthesis

In the synthesis of precursors for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is used to alkylate 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. The reaction proceeds cleanly to furnish the desired C5-alkylated product in high yield (91%), demonstrating the compound's suitability as a reliable building block for complex, high-value molecules [1]. The use of the Boc-protected indole prevents competitive N-alkylation of the indole ring itself, which would otherwise create difficult-to-separate isomeric impurities and lower the process yield.

| Evidence Dimension | Isolated Yield in Complex Synthesis |

| Target Compound Data | 91% yield for the C5-alkylation step |

| Comparator Or Baseline | Unprotected 5-(bromomethyl)-1H-indole, which would produce a complex mixture of N1 and C5 alkylated products, drastically lowering the isolated yield of the desired isomer. |

| Quantified Difference | High yield of a single, pure isomer vs. low yield requiring extensive purification. |

| Conditions | Alkylation of a pyrazolopyrimidine nucleophile, potassium carbonate (K2CO3) base, in N,N-dimethylformamide (DMF) solvent. |

For multi-step synthesis of drug candidates, maximizing yield and minimizing purification at each step is critical for economic viability and scalability.

Enhanced Bromomethyl Reactivity for Milder Conditions

The carbon-bromine (C-Br) bond is inherently more reactive towards nucleophilic substitution than the corresponding carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy and the better leaving group ability of bromide. This allows alkylation reactions using tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate to proceed under milder conditions (e.g., lower temperatures, weaker bases like K2CO3 or DIPEA) than would be required for the 5-chloromethyl analog [REFS-1, REFS-2]. This broader compatibility is crucial when working with sensitive substrates or functional groups that would not tolerate the more forcing conditions required for less reactive electrophiles.

| Evidence Dimension | Chemical Reactivity (Leaving Group Ability) |

| Target Compound Data | C-Br bond enables reactions with common bases like K2CO3 at or near room temperature. |

| Comparator Or Baseline | tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate, which would typically require higher temperatures or stronger bases for equivalent reaction rates. |

| Quantified Difference | Qualitatively higher reactivity, leading to faster reaction times or the ability to use milder, more functional-group-tolerant conditions. |

| Conditions | Standard SN2 alkylation reactions with N, O, or S-nucleophiles. |

Using milder conditions expands the range of compatible substrates, improves energy efficiency, and prevents degradation of sensitive functional groups, leading to higher purity and broader applicability.

Orthogonal Boc Group Stability

The N-Boc protecting group exhibits excellent stability under the basic or neutral conditions required for the C5-bromomethyl group to react with a wide range of nucleophiles. Following successful C5-functionalization, the Boc group can be cleanly and efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the indole N-H group for subsequent reactions [1]. This stability-lability profile (stable to base, labile to acid) is a textbook example of an 'orthogonal' protecting group strategy, which is fundamental to the design of efficient, complex synthetic routes.

| Evidence Dimension | Protecting Group Compatibility |

| Target Compound Data | Stable to basic/nucleophilic conditions (e.g., K2CO3, amines); readily cleaved by acidic conditions (e.g., TFA). |

| Comparator Or Baseline | An unprotected indole, which lacks this control element entirely, or other N-protecting groups (e.g., N-tosyl) that require harsh conditions for removal. |

| Quantified Difference | Provides a reliable two-stage reaction sequence: 1) C5-alkylation under basic conditions, 2) N-H deprotection under acidic conditions. |

| Conditions | As demonstrated in multi-step syntheses of pharmaceutical intermediates. |

This controlled, sequential reactivity allows chemists to build molecular complexity predictably, avoiding the need to re-optimize conditions and ensuring that different parts of the molecule react in the intended order.

C5-Substituted Indole Kinase Inhibitor Building Block

This compound is the right choice for projects requiring the synthesis of libraries of C5-((amino)methyl)indole or C5-((ether)methyl)indole derivatives for screening as kinase inhibitors. Its high reactivity and clean reaction profile ensure reliable and reproducible synthesis of diverse analogs for structure-activity relationship (SAR) studies [1].

Intermediate for Scale-Up and Process Development

When a specific C5-indole linkage has been identified as critical for bioactivity, this reagent is well-suited for scale-up. The Boc protection strategy prevents the formation of hard-to-remove N1-isomers, simplifying purification and improving the overall efficiency and cost-effectiveness of a multi-kilogram synthesis campaign [2].

Synthesis of Targeted Probes and Functional Materials

For applications where final product purity is paramount, such as in the synthesis of fluorescent probes, affinity ligands, or functionalized surfaces, this building block provides a reliable method for cleanly attaching the indole core. The Boc group ensures specific C5-conjugation, and its subsequent easy removal provides a route to the final, functional molecule without compromising the integrity of other sensitive components.

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types